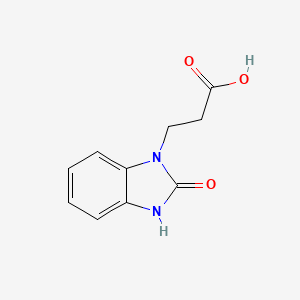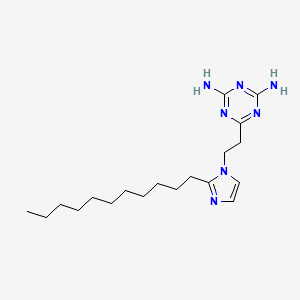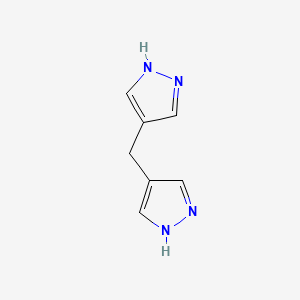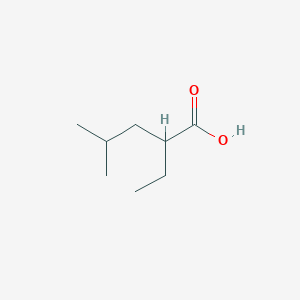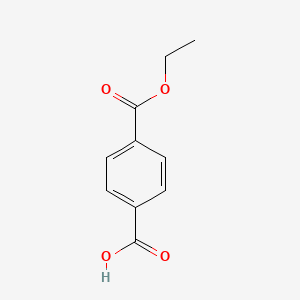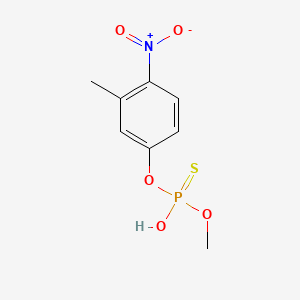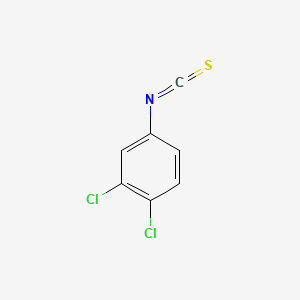
3,4-二氯苯基异硫氰酸酯
描述
3,4-Dichlorophenyl isothiocyanate is a chemical compound with the formula C7H3Cl2NS . It has a molecular weight of 204.076 . It is used as a chemical intermediate and in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3,4-Dichlorophenyl isothiocyanate consists of a benzene ring substituted with two chlorine atoms and an isothiocyanate group . The IUPAC Standard InChI is InChI=1S/C7H3Cl2NS/c8-6-2-1-5 (10-4-11)3-7 (6)9/h1-3H .Physical And Chemical Properties Analysis
3,4-Dichlorophenyl isothiocyanate has a molecular weight of 204.08 . It has a refractive index of n20/D 1.68 (lit.) and a boiling point of 134-136 °C/7 mmHg (lit.) . The density is 1.422 g/mL at 25 °C (lit.) .科学研究应用
在聚合物合成中的应用
聚(3,4-乙撑二氧噻吩) (PEDOT) 及其衍生物在包括有机器件在内的各种应用中具有重要意义。研究表明,PEDOT 的前体 3,4-乙撑二氧噻吩 (EDOT) 的改性可以导致功能化 EDOT 衍生物的开发。含有 9,10-蒽醌、苝四甲酸二亚胺和四氰蒽醌二甲烷等电子受体基团的这些衍生物已被合成并研究其氧化还原性质。该研究强调,在这些混合体系中,PEDOT 骨架和受体部分保留了它们的个体性质,在有机电子学和材料科学中具有潜力 (Segura 等人,2006)。
导电聚合物的开发
对聚(3,4-乙撑二氧噻吩) (PEDT) 及其衍生物的全面概述突出了其作为导电聚合物的成功。各种杂化和衍生材料的合成扩展了可获得的性质和应用范围。这些聚合物表现出高电导率、稳定的掺杂态、一系列光学性质和增强的氧化还原性质,使其适用于电化学器件、静电耗散薄膜和固态电解电容器中的电极材料 (Groenendaal 等人,2000)。
环境和药物合成
已经使用异硫氰酸酯对环境可持续的合成方法进行了研究。一项研究证明了在水中高效合成结构和药理学上重要的 2-氨基苯并噻唑和 2-氨基苯并恶唑。这种使用异硫氰酸酯和氨基苯酚或氨基苯硫酚的方法提供了高效率,使用了现成的材料,并采用了对环境无害的溶剂,为绿色化学和药物开发做出了重大贡献 (Zhang 等人,2011)。
特定衍生物的合成
已经探索了 N-(3,4-二氯苯基)-N'-(甲基苯甲酰) 硫脲衍生物的合成和表征及其潜在应用。这些化合物使用各种光谱技术合成和表征,提供了对硫脲衍生物的结构构型和振动性质的见解。该研究为理解这些衍生物在各个领域的化学行为和潜在应用提供了基础 (Yusof 等人,2010)。
先进材料应用
材料科学的创新已经看到 3,4-乙撑二氧噻吩衍生物在增强聚合物光电探测器中的应用。这些衍生物的分子工程显着降低了聚合物光电探测器中的暗电流,同时保持了光伏特性。这种方法适用于各种共轭聚合物,涵盖从紫外到近红外的光响应范围,并且对于推进光电探测器技术至关重要 (Zhang 等人,2015)。
安全和危害
3,4-Dichlorophenyl isothiocyanate is toxic if inhaled, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage . It may cause respiratory irritation and may cause an allergic skin reaction . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection when handling this compound .
属性
IUPAC Name |
1,2-dichloro-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBIEFWIIINTNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216115 | |
| Record name | Benzene, 1,2-dichloro-4-isothiocyanato- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenyl isothiocyanate | |
CAS RN |
6590-94-9 | |
| Record name | 1,2-Dichloro-4-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6590-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiocyanic acid, 3,4-dichlorophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6590-94-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2-dichloro-4-isothiocyanato- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichloro-4-isothiocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Dichlorophenyl isothiocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L58BMT3A78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



